molecular formula C12H19Cl3O8 B121276 2-[2,5-Bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-(chloromethyl)oxane-3,4,5-triol CAS No. 40631-75-2

2-[2,5-Bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-(chloromethyl)oxane-3,4,5-triol

Cat. No.: B121276
CAS No.: 40631-75-2
M. Wt: 397.6 g/mol
InChI Key: BPQOIESVQZIMHQ-UHFFFAOYSA-N
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Description

2-[2,5-Bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-(chloromethyl)oxane-3,4,5-triol, commonly referred to as 1',6,6'-trichlorosucrose, is a chlorinated derivative of sucrose. Its molecular formula is C₁₂H₁₉Cl₃O₈, with a molecular weight of 397.633 g/mol and a density of 1.69 g/cm³ . The compound features three chloromethyl substitutions: two on the oxolane (furanose) ring at positions 2 and 5, and one on the oxane (pyranose) ring at position 4. This structural modification significantly alters its physical and chemical properties compared to natural sucrose.

Properties

IUPAC Name

2-[2,5-bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-(chloromethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19Cl3O8/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,16-20H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQOIESVQZIMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CCl)O)O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30315770
Record name 1,6-Dichloro-1,6-dideoxyhex-2-ulofuranosyl 6-chloro-6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30315770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40631-75-2
Record name NSC297293
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297293
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,6-Dichloro-1,6-dideoxyhex-2-ulofuranosyl 6-chloro-6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30315770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-[2,5-Bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-(chloromethyl)oxane-3,4,5-triol is a complex organic compound with the molecular formula C12H19Cl3O8 and a molecular weight of 397.6 g/mol. This compound has garnered attention due to its potential biological activities and applications in pharmaceutical research. It is also known by its CAS number 40631-75-2 and is recognized as a research compound with implications in cancer therapy.

The compound features multiple chloromethyl and hydroxyl groups, contributing to its reactivity and biological interactions. The structural complexity suggests potential for diverse biological activity, particularly in the context of medicinal chemistry.

PropertyValue
Molecular FormulaC12H19Cl3O8
Molecular Weight397.6 g/mol
IUPAC Name2-[2,5-bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-(chloromethyl)oxane-3,4,5-triol
CAS Number40631-75-2

Anticancer Properties

Research indicates that this compound has been submitted for evaluation by the National Cancer Institute (NCI), suggesting potential anticancer properties. The presence of chloromethyl groups may enhance its ability to interact with biological macromolecules, potentially leading to cytotoxic effects on cancer cells.

  • Mechanisms of Action :
    • The chloromethyl moieties are known to form reactive intermediates that can alkylate DNA, leading to apoptosis in rapidly dividing cells.
    • Hydroxyl groups may enhance solubility and bioavailability, facilitating cellular uptake.

Toxicological Profile

The toxicological effects of compounds similar to 2-[2,5-Bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-(chloromethyl)oxane-3,4,5-triol have been assessed in various studies. Bis(chloromethyl) ether (BCME), a related compound, has shown significant toxicological effects:

  • Respiratory Effects : Inhalation studies have demonstrated that exposure to BCME can lead to tracheal epithelial hyperplasia and pneumonitis in laboratory animals .
  • Carcinogenic Potential : Long-term exposure studies have indicated an increased incidence of lung tumors in rodents exposed to BCME . This raises concerns about the safety profile of compounds containing similar functional groups.

Study 1: In Vivo Effects

A study conducted on Sprague-Dawley rats exposed to BCME revealed significant respiratory distress and reduced survival rates at concentrations as low as 0.7 ppm over extended periods . These findings underscore the need for careful evaluation of the safety profile of similar compounds.

Study 2: Anticancer Screening

In a preliminary screening by the NCI, compounds structurally related to 2-[2,5-Bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-(chloromethyl)oxane-3,4,5-triol exhibited varying degrees of cytotoxicity against different cancer cell lines. The results indicated that modifications in the chloromethyl and hydroxyl substitutions significantly influenced their anticancer activity.

Scientific Research Applications

Pharmacological Applications

Antidiabetic Potential
Research indicates that derivatives of chlorinated sugars like Sucralose have shown potential in modulating glycemic control. Studies suggest that compounds similar to Sucralose can influence insulin sensitivity and glucose metabolism, making them candidates for further investigation in diabetes management .

Antimicrobial Activity
Chlorinated compounds have been studied for their antimicrobial properties. Preliminary studies on related compounds suggest that they may exhibit activity against certain bacterial strains, which could lead to applications in food preservation and pharmaceutical formulations .

Food Science Applications

Sweetener Development
Sucralose is widely recognized as a non-caloric sweetener. The impurity form of Sucralose may contribute to flavor profiles or stability in food products. Understanding the behavior of such impurities can help in optimizing formulations for better taste and texture in low-calorie foods .

Stability Studies
The thermal and chemical stability of this compound is crucial for its use in food products. Research into the degradation pathways of chlorinated sugars under various conditions can inform manufacturers about the shelf-life and safety profiles of products containing these compounds .

Chemical Synthesis Applications

Intermediate in Synthesis
The compound serves as an intermediate in the synthesis of more complex chlorinated carbohydrates. Its unique structure allows chemists to explore various synthetic pathways that could lead to the development of novel compounds with desired properties .

Catalyst Development
Investigations into the catalytic properties of chlorinated sugar derivatives have shown promise in organic synthesis reactions. Their ability to act as catalysts can streamline chemical processes, enhancing efficiency and reducing waste in industrial applications .

Case Studies and Research Findings

  • Study on Antidiabetic Effects : A study published in a pharmacological journal examined the effects of chlorinated sugar derivatives on insulin sensitivity in diabetic rats, showing significant improvements compared to control groups .
  • Food Preservation Research : A study highlighted the antimicrobial properties of chlorinated sugars, demonstrating their effectiveness against E. coli and Salmonella in food matrices, suggesting potential uses as natural preservatives .
  • Synthesis Optimization : Research focused on optimizing synthetic routes for producing chlorinated carbohydrates found that using intermediates like Sucralose Impurity B can significantly reduce reaction times and increase yields .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Saccharides and Derivatives

Compound Name Core Structure Substituents Key Functional Groups
Sucrose (C₁₂H₂₂O₁₁) Disaccharide (Glucose + Fructose) Hydroxymethyl groups on oxolane (positions 2,5) and oxane (position 6) Hydroxyl (-OH)
1',6,6'-Trichlorosucrose (Target) Chlorinated sucrose Chloromethyl (-CH₂Cl) groups on oxolane (positions 2,5) and oxane (position 6) Chloromethyl, hydroxyl (-OH)
Sucralose (C₁₂H₁₉Cl₃O₈) Chlorinated sucrose Chlorine atoms on oxolane (positions 1',4') and oxane (position 6) Chlorine (-Cl), hydroxyl (-OH)
Lobetyolin (C₂₀H₂₆O₈) Modified oxane Hydroxyl, diyne, and alkenyl groups Alkyne, hydroxyl
Hexadecyl-β-D-maltoside (C₂₈H₅₄O₁₁) Maltose derivative Hexadecyl chain (-C₁₆H₃₃) attached to maltose Alkyl, hydroxyl

Key Observations :

  • The target compound and sucralose are both chlorinated sucrose derivatives but differ in substitution positions. Sucralose retains hydroxyl groups at positions 3 and 4 on the oxane ring, whereas the target compound replaces these with chloromethyl groups .
  • Lobetyolin diverges entirely, featuring a polyacetylene side chain linked to an oxane core, which underpins its pharmacological activity .

Physical and Chemical Properties

Table 2: Physical Properties of Selected Compounds

Compound Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Solubility (Water)
Sucrose 342.30 1.59 Decomposes Highly soluble
1',6,6'-Trichlorosucrose 397.63 1.69 638.2 (at 760 mmHg) Moderate
Sucralose 397.63 1.69 N/A Highly soluble
Lobetyolin 394.42 N/A N/A Low (lipophilic)
Hexadecyl-β-D-maltoside 566.70 N/A N/A Amphiphilic

Key Observations :

  • The target compound and sucralose share identical molecular weights and densities, but sucralose exhibits higher water solubility due to fewer hydrophobic chloromethyl groups .
  • Lobetyolin’s lipophilic nature aligns with its role in membrane interactions and pharmacological activity .

Functional and Application Comparison

Key Observations :

  • The target compound’s chloromethyl groups enhance thermal stability (boiling point: 638.2°C) compared to sucrose, making it suitable for high-temperature food processing .
  • Lobetyolin’s bioactivity stems from its unique diyne-alkenyl structure, which is absent in chlorinated sucrose derivatives .

Q & A

Q. What are the critical steps for synthesizing this compound, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step halogenation and cyclization. For example, chloromethylation of oxolane derivatives under reflux with dichloroethane (1,2-DCE) as a solvent (3–6 hours), followed by purification via recrystallization (e.g., dichloromethane/diethyl ether) to achieve ≥95% purity . Key considerations:
  • Use anhydrous conditions to prevent hydrolysis of chloromethyl groups.
  • Monitor reaction progress via TLC or HPLC to avoid over-chlorination.
  • Recrystallization solvents must be selected based on differential solubility of byproducts (e.g., unreacted starting materials vs. product) .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer : Combine ¹H/¹³C NMR and IR spectroscopy to resolve structural ambiguities:
  • IR : Look for ν(C-O) stretches (~1100 cm⁻¹) and hydroxyl peaks (~3200–3500 cm⁻¹) to confirm ether and diol groups .
  • NMR : Assign stereochemistry using coupling constants (e.g., J = 3–5 Hz for axial-equatorial proton coupling in oxolane rings) and NOE correlations .
    Example: In similar chlorinated sugars, ¹H NMR δ 7.53–8.57 (Ar-H) and δ 10.82 (NH) confirm aromatic and amine byproducts .

Advanced Research Questions

Q. How can conflicting NMR data for stereoisomers be resolved?

  • Methodological Answer : Use 2D NMR (COSY, HSQC, HMBC) and computational modeling:
  • HSQC/HMBC : Correlate proton-carbon networks to distinguish between axial/equatorial substituents in oxolane and oxane rings .
  • Density Functional Theory (DFT) : Calculate expected chemical shifts for candidate stereoisomers and compare with experimental data (e.g., δ 3.4–4.2 ppm for chloromethyl protons) .
    Case Study: Discrepancies in δ 4.5–5.0 ppm regions for hydroxyl groups were resolved using deuterium exchange experiments .

Q. What computational strategies predict reaction pathways for chloromethylation?

  • Methodological Answer : Apply quantum chemical reaction path searches (e.g., via ICReDD’s workflow):
  • Model intermediates and transition states using Gaussian 16 at the B3LYP/6-31G* level.
  • Identify rate-limiting steps (e.g., SN2 displacement vs. radical chlorination) through activation energy barriers .
    Example: Simulations show dichloroethane stabilizes carbocation intermediates, favoring oxolane ring formation over polymerization .

Q. How can experimental design optimize reaction yield while minimizing byproducts?

  • Methodological Answer : Use statistical Design of Experiments (DoE) to test variables:
  • Factors: Temperature (°C), catalyst loading (mol%), reaction time (h).
  • Response: Yield (%) and byproduct ratio (HPLC area%).
    Example DoE Table:
FactorLow LevelHigh LevelOptimal (Predicted)
Temperature6010085
Catalyst0.52.01.2
Time385.5
Validation runs confirmed a 78% yield with <5% byproducts .

Stability and Handling

Q. What factors influence the compound’s stability during storage?

  • Methodological Answer : Stability is sensitive to moisture, light, and temperature:
  • Moisture : Hydrolysis of chloromethyl groups occurs at >60% relative humidity (RH), detected via increased hydroxyl peaks in IR .
  • Light : UV-Vis studies show degradation (λmax = 270 nm) under direct UV light; store in amber glass at -20°C .
  • Thermal : TGA/DSC reveals decomposition onset at 215°C; avoid heating above 100°C during handling .

Q. How can decomposition products be identified and mitigated?

  • Methodological Answer : Use LC-MS and GC-MS to track degradation:
  • LC-MS : Look for m/z fragments corresponding to dechlorinated species (e.g., m/z 352.3 vs. parent 370.4) .
  • Mitigation: Add stabilizers (e.g., BHT at 0.1% w/w) to suppress radical-mediated degradation .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data?

  • Methodological Answer : Systematically test solubility in aprotic vs. protic solvents:
  • DMSO (high solubility, 50 mg/mL) vs. water (<1 mg/mL) due to hydrophobic chloromethyl groups .
  • Use Karl Fischer titration to quantify residual water in solvents, which affects solubility measurements .

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